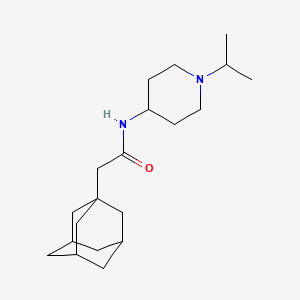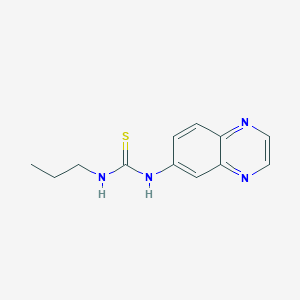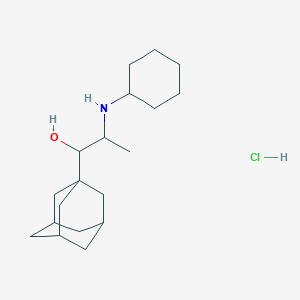![molecular formula C19H16ClN5O4 B4982301 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound with potential applications in scientific research. This compound is known for its pharmacological effects, and it has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating pain pathways in the brain. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments include its high purity, good yields, and well-established synthesis method. However, this compound has limitations in terms of its stability and solubility. It is important to store this compound in a dry and cool place to prevent degradation, and it may require the use of organic solvents for dissolution.
Future Directions
There are several future directions for the study of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline. One potential direction is to investigate its potential use in the treatment of various diseases, including depression, anxiety disorders, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods and modifications to the existing compound may lead to improved properties and potential applications.
In conclusion, 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research, particularly in the study of pharmacological effects on various biological systems. The synthesis method of this compound is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be achieved by various methods. One of the most commonly used methods is the reaction of 5-nitroanthranilic acid with 1-bromo-4-(2-chloro-6-nitrophenyl)piperazine under appropriate reaction conditions. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research. It has been studied for its pharmacological effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it has been studied for its potential use in the treatment of various diseases.
properties
IUPAC Name |
8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAICSUBQIXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)



![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)